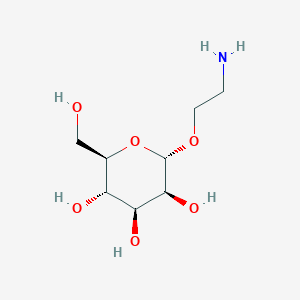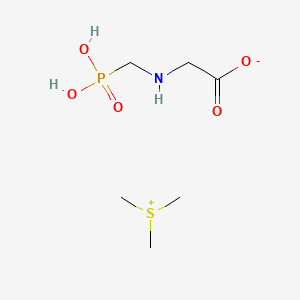
Glyphosate-trimesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyphosate-trimesium, also known as trimethylsulfonium glyphosate, is a derivative of glyphosate, a widely used non-selective herbicide. This compound is primarily utilized for broad-spectrum weed control in various agricultural, utility, and industrial settings. This compound is effective against annual and perennial weeds, broad-leaved weeds, and grasses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyphosate-trimesium involves the reaction of glyphosate with trimethylsulfonium chloride. The process typically requires an aqueous medium and is conducted under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Glyphosate} + \text{Trimethylsulfonium chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Glyphosate-trimesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aminomethylphosphonic acid and glyoxylate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions are often employed.
Major Products Formed:
Oxidation: Aminomethylphosphonic acid and glyoxylate.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glyphosate-trimesium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant physiology and microbial communities.
Medicine: Explored for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the development of herbicide formulations and weed management strategies .
Mechanism of Action
Glyphosate-trimesium exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSPS, this compound disrupts the shikimate pathway, leading to the accumulation of shikimate and depletion of essential amino acids, ultimately causing plant death .
Comparison with Similar Compounds
Glyphosate: The parent compound, widely used as a non-selective herbicide.
Glufosinate: Another broad-spectrum herbicide with a different mode of action.
Aminomethylphosphonic acid (AMPA): A primary degradation product of glyphosate.
Uniqueness: Glyphosate-trimesium is unique due to its enhanced solubility and efficacy compared to glyphosate. The presence of the trimethylsulfonium group improves its uptake and translocation within plants, making it a more effective herbicide .
Properties
CAS No. |
87090-28-6 |
|---|---|
Molecular Formula |
C6H16NO5PS |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-(phosphonomethylamino)acetate;trimethylsulfanium |
InChI |
InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1 |
InChI Key |
RUCAXVJJQQJZGU-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)C.C(C(=O)[O-])NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate](/img/structure/B11727221.png)
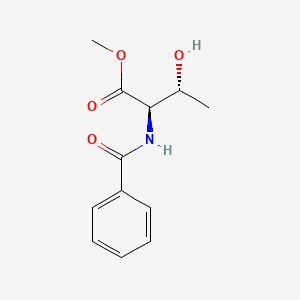
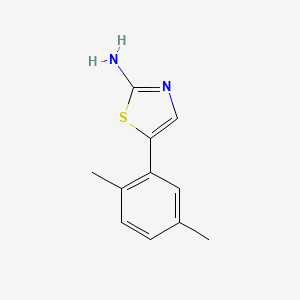
![Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine](/img/structure/B11727236.png)
![3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B11727242.png)
![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)
![2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)
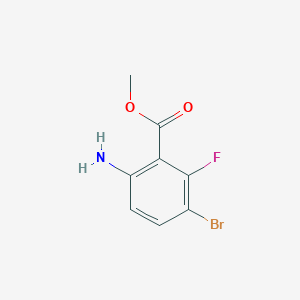

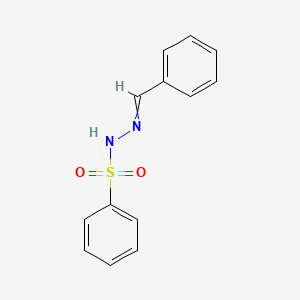
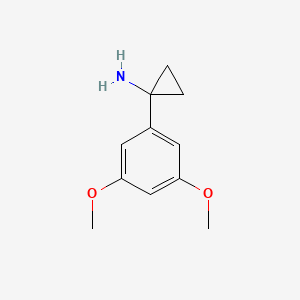
![3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727288.png)
![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)
